Cas no 153124-37-9 (4-Isoxazolemethanol, 3-bromo-5-methyl-)
4-Isoxazolemethanol, 3-bromo-5-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Isoxazolemethanol, 3-bromo-5-methyl-
- 3-bromo-4-hydroxymethyl-5-methylisoxazole
- (3-Bromo-5-methyl-isoxazol-4-yl)-methanol
- CS-0341138
- SB33841
- AT19719
- EN300-6481475
- 153124-37-9
- (3-bromo-5-methylisoxazol-4-yl)methanol
- MFCD30181921
- (3-bromo-5-methyl-1,2-oxazol-4-yl)methanol
-
- MDL: MFCD30181921
- Inchi: 1S/C5H6BrNO2/c1-3-4(2-8)5(6)7-9-3/h8H,2H2,1H3
- InChI Key: NQASXFXJOHMFRZ-UHFFFAOYSA-N
- SMILES: BrC1C(CO)=C(C)ON=1
Computed Properties
- Exact Mass: 190.95818
- Monoisotopic Mass: 190.95819g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- PSA: 46.26
4-Isoxazolemethanol, 3-bromo-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-1g |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 1g |
5512.28CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-5g |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 5g |
22049.1CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-500mg |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 500mg |
3180.16CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-250mg |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 250mg |
2094.66CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-100mg |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 100mg |
1484.07CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-50mg |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 50mg |
1161.82CNY | 2021-07-19 | |
| abcr | AB537362-1 g |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 1g |
€1,163.00 | 2023-04-14 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-1g |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 1g |
¥5683.56 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-5g |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 5g |
¥22734.24 | 2025-01-20 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 56R0617-500mg |
(3-Bromo-5-methyl-isoxazol-4-yl)-methanol |
153124-37-9 | 96% | 500mg |
¥4197.09 | 2025-01-20 |
4-Isoxazolemethanol, 3-bromo-5-methyl- Suppliers
4-Isoxazolemethanol, 3-bromo-5-methyl- Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 4-Isoxazolemethanol, 3-bromo-5-methyl-
Professional Introduction to 4-Isoxazolemethanol, 3-bromo-5-methyl- (CAS No. 153124-37-9)
4-Isoxazolemethanol, 3-bromo-5-methyl- (CAS No. 153124-37-9) is a significant compound in the field of pharmaceutical chemistry, exhibiting unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. This introduction delves into the compound's chemical characteristics, synthetic pathways, and its emerging applications in medicinal chemistry and drug development.
The molecular structure of 4-Isoxazolemethanol, 3-bromo-5-methyl- consists of an isoxazole ring substituted with a hydroxymethyl group at the 4-position and bromine atoms at the 3- and 5-positions. This arrangement imparts distinct reactivity, making it a versatile building block for constructing more complex scaffolds. The presence of the hydroxymethyl group allows for further functionalization through oxidation or reduction reactions, while the bromine atoms serve as electrophilic centers for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings.
In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in natural products and pharmaceuticals. Among these, isoxazoles have garnered attention for their biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The synthesis of derivatives like 4-Isoxazolemethanol, 3-bromo-5-methyl- has been extensively studied to explore new pharmacophores and optimize drug-like properties.
The synthetic route to 4-Isoxazolemethanol, 3-bromo-5-methyl- typically involves the condensation of β-ketoesters with hydroxylamine derivatives under acidic conditions, followed by bromination at specific positions using brominating agents such as N-bromosuccinimide (NBS). The choice of solvent and reaction conditions plays a crucial role in determining the yield and purity of the final product. Advanced techniques like flow chemistry have also been employed to enhance scalability and reproducibility in the synthesis process.
One of the most compelling aspects of 4-Isoxazolemethanol, 3-bromo-5-methyl- is its utility as a precursor in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity towards target enzymes or receptors. For instance, studies have demonstrated its role in synthesizing inhibitors of kinases and other enzymes implicated in cancer progression. The ability to modify the isoxazole core allows for fine-tuning of pharmacokinetic properties, including solubility and metabolic stability.
The brominated isoxazole derivatives have also shown promise in materials science applications. The electron-withdrawing nature of bromine atoms enhances the compound's reactivity in polymerization reactions, leading to the development of high-performance polymers with tailored mechanical and thermal properties. Additionally, these compounds serve as intermediates in the synthesis of liquid crystals and organic semiconductors, contributing to advancements in electronic displays and optoelectronic devices.
Emerging research indicates that 4-Isoxazolemethanol, 3-bromo-5-methyl- may play a pivotal role in addressing emerging infectious diseases. The structural framework of isoxazoles provides a scaffold for designing inhibitors against viral proteases and other essential enzymes. Recent studies have highlighted its potential in developing antiviral agents targeting RNA-dependent RNA polymerases, which are critical for viral replication. Such findings underscore the importance of heterocyclic compounds in combating global health challenges.
The pharmaceutical industry continues to explore innovative synthetic strategies to improve access to complex molecules like 4-Isoxazolemethanol, 3-bromo-5-methyl-. Continuous flow reactors have emerged as a powerful tool for large-scale production, offering advantages such as reduced reaction times and improved safety profiles compared to traditional batch processes. Furthermore, green chemistry principles are being integrated into synthetic routes to minimize waste generation and environmental impact.
In conclusion, 4-Isoxazolemethanol, 3-bromo-5-methyl- (CAS No. 153124-37-9) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse functionalization strategies, making it an indispensable tool for medicinal chemists seeking to develop novel therapeutics. As research progresses, this compound is expected to continue influencing advancements in drug discovery and material innovation.
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